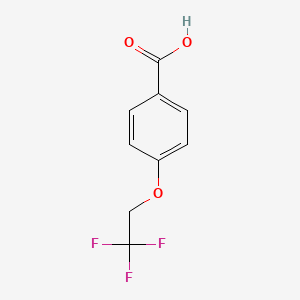

4-(2,2,2-Trifluoroethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWBYMLSQLQXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396093 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27914-56-3 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Synthons

An In-depth Technical Guide to the Chemical Properties of 4-(2,2,2-Trifluoroethoxy)benzoic Acid

Disclaimer: this compound is a specific isomer for which detailed experimental data is not widely published. This guide has been constructed by applying established principles of organic chemistry and leveraging data from structurally related analogues to predict its properties and behavior. All quantitative data, unless otherwise specified, should be considered estimated.

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating physicochemical and pharmacological properties.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][3] this compound represents a valuable, yet under-documented, building block or synthon. It combines a rigid benzoic acid scaffold, ideal for presenting pharmacophores, with a metabolically robust trifluoroethoxy group. This guide offers a comprehensive technical overview of its core chemical properties, synthesis, and reactivity, providing researchers, medicinal chemists, and drug development professionals with a foundational understanding of its potential.

Chemical Identity and Structure

The molecule consists of a benzoic acid core substituted at the para (4-position) with a 2,2,2-trifluoroethoxy group. This substitution pattern is critical as it influences the molecule's symmetry and electronic properties.[4]

Caption: Structure of this compound.

Physicochemical Properties

The properties of this molecule are dictated by the interplay between the polar, acidic carboxyl group and the lipophilic, electron-withdrawing trifluoroethoxy group.

| Property | Value (Predicted/Estimated) | Rationale & References |

| CAS Number | Not assigned | Not found in public chemical databases. |

| Molecular Formula | C₉H₇F₃O₃ | Based on chemical structure. |

| Molecular Weight | 220.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for substituted benzoic acids.[5] |

| Melting Point | ~180-190 °C | Expected to be significantly higher than benzoic acid (122.4°C) and 4-fluorobenzoic acid (184°C) due to increased molecular weight and potential for strong intermolecular hydrogen bonding and dipole interactions.[4] |

| Boiling Point | >250 °C (decomposes) | High melting point suggests a high boiling point, though decomposition is likely.[4] |

| pKa | ~3.5 - 3.8 | The strongly electron-withdrawing trifluoroethoxy group (-I effect) will increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water and nonpolar solvents. | The polar carboxylic acid group allows solubility in polar organic solvents, while the larger fluorinated tail limits aqueous solubility. |

Synthesis and Purification

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis , an Sₙ2 reaction between a phenoxide and an alkylating agent.[6][7][8] The carboxylic acid of the starting material, 4-hydroxybenzoic acid, must first be protected, typically as an ester, to prevent it from interfering with the basic conditions of the reaction.

Synthetic Workflow

Caption: Synthetic workflow via Williamson ether synthesis.

Experimental Protocol (Self-Validating System)

This protocol describes a two-stage synthesis followed by purification and validation.

Part A: Synthesis of Methyl 4-(2,2,2-trifluoroethoxy)benzoate

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF).

-

Causality: Methyl 4-hydroxybenzoate is used to protect the acidic proton of the carboxylic acid. K₂CO₃ is a suitable base for deprotonating the less acidic phenolic hydroxyl group without hydrolyzing the ester. DMF is a polar aprotic solvent that effectively solvates the cation and accelerates Sₙ2 reactions.[8]

-

-

Alkylation: Add 2,2,2-trifluoroethyl tosylate (CF₃CH₂OTs, 1.1 eq) to the mixture. Heat the reaction to 80-90°C and stir for 4-6 hours.

-

Causality: 2,2,2-Trifluoroethyl tosylate is an excellent alkylating agent because tosylate is a superb leaving group.[7] Heating provides the necessary activation energy for the Sₙ2 reaction.

-

-

Workup & Isolation: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Validation (Intermediate): The crude ester can be purified by column chromatography on silica gel. Its identity can be confirmed by ¹H NMR spectroscopy before proceeding.

Part B: Hydrolysis to the Final Product

-

Saponification: Dissolve the purified ester from Part A in a mixture of methanol and 10% aqueous sodium hydroxide (NaOH). Stir the mixture at reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Causality: NaOH mediates the saponification (hydrolysis) of the methyl ester to the corresponding sodium carboxylate salt.[9]

-

-

Acidification & Precipitation: Cool the reaction mixture in an ice bath. Slowly acidify with 6M hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate should form.[10]

-

Causality: Acidification protonates the sodium carboxylate, which is soluble in water, to form the neutral carboxylic acid, which is poorly soluble and precipitates out.[10]

-

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.

-

Final Validation: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[11] The purity and identity are confirmed by measuring the melting point and acquiring spectroscopic data (NMR, IR).

Spectroscopic Data Analysis (Predicted)

Spectroscopic analysis is essential for the unambiguous identification of the final product. The following are the expected key features.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.0-8.2 ppm. Due to the para-substitution, this will form a symmetric AA'BB' system. The two protons ortho to the carboxyl group will be further downfield than the two protons ortho to the ether group.

-

Methylene Protons (-OCH₂-): A quartet around δ 4.5 ppm. The signal is split into a quartet by the three adjacent fluorine atoms (³JHF coupling).

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.[12]

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A singlet around δ 167-172 ppm.

-

Aromatic Carbons: Four distinct signals for the aromatic carbons, with C1 (attached to COOH) and C4 (attached to the ether) appearing as low-intensity quaternary signals.

-

Methylene Carbon (-OCH₂-): A quartet due to one-bond coupling to the three fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon (-CF₃): A quartet due to one-bond coupling to the three fluorine atoms (¹JCF).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[13][14]

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.[13]

-

C-F Stretches: Multiple strong, intense absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C-O Ether Stretches: Absorptions around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

Reactivity and Stability

-

Carboxylic Acid Reactivity: The carboxyl group is the primary site of reactivity. It can be readily converted to a variety of derivatives:

-

Esters: Via Fischer esterification (acid catalysis with an alcohol).

-

Amides: By first converting the acid to an acid chloride (e.g., with thionyl chloride, SOCl₂) followed by reaction with an amine. This is a common strategy for incorporating the molecule into larger structures, as demonstrated with related isomers.[9][15]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Ether Linkage Stability: The aryl ether bond is generally stable to a wide range of reaction conditions, except for very harsh reagents like HBr or BBr₃. The trifluoroethoxy group is chemically robust and resistant to metabolic oxidation, which is a primary reason for its use in drug design.[1]

-

Aromatic Ring Reactivity: The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxyl group.

-

Storage: The compound is expected to be a stable crystalline solid. It should be stored in a cool, dry place away from strong bases.

Applications in Research and Development

While specific applications for the 4-isomer are not documented, its structural motifs are highly relevant in medicinal chemistry and materials science.

-

Medicinal Chemistry Building Block: Fluorinated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals.[1][4] The trifluoroethoxy group is particularly valued as a bioisostere for other groups, offering improved metabolic stability and fine-tuning of lipophilicity to enhance cell permeability and target engagement.[2][3] This compound is an ideal starting point for developing inhibitors, receptor antagonists, or other bioactive molecules where a para-substituted benzoic acid is a known pharmacophore.

-

Probe for Structure-Activity Relationship (SAR) Studies: In a drug development campaign, comparing the biological activity of the 4-isomer with its ortho- and meta-counterparts can provide critical insights into the optimal substitution pattern for target binding.[4]

Safety and Handling

No specific GHS data exists for this compound. However, based on the hazard profile of the closely related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid[16][17], the following hazards should be assumed:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.).

- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (2025). BenchChem.

- Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Williamson ether synthesis. (n.d.). Wikipedia.

- The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-Whitewater.

- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.

- 35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]. (n.d.). Acmec Biochemical.

- Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. (n.d.). ResearchGate.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (n.d.). MDPI.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.). Google Patents.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. (n.d.). PubChem.

- 35480-52-5 | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). ChemScene.

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5. (n.d.). Biosynth.

- 35480-52-5|2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. (n.d.). BLDpharm.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650 [biosynth.com]

4-(2,2,2-Trifluoroethoxy)benzoic acid IUPAC name and structure

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)benzoic Acid: IUPAC Nomenclature, Structure, Synthesis, and Applications

Introduction

This compound is a fluorinated aromatic carboxylic acid. The incorporation of the trifluoroethoxy group onto the benzoic acid scaffold significantly alters its physicochemical properties, enhancing its lipophilicity and metabolic stability. These characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, structure, a detailed synthetic protocol, and potential applications for researchers and professionals in drug development.

PART 1: IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is This compound .

Chemical Structure:

The structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 4.

Molecular Formula: C₉H₇F₃O₃

Molecular Weight: 220.15 g/mol

CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, this is not uncommon for novel or less-commercialized research compounds.

PART 2: Physicochemical Properties and Data

A summary of the predicted and known properties of similar compounds is presented below.

| Property | Value | Source |

| Melting Point | 121 - 125 °C (for the analogous 2,5-bis isomer) | Chem-Impex[1] |

| Boiling Point | 320.9 °C (for the analogous 2,5-bis isomer) | Biosynth[2] |

| Appearance | White to off-white crystalline powder (predicted) | Chem-Impex[1] |

PART 3: Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. The following protocol is based on established methods for the synthesis of analogous trifluoroethoxylated aromatic compounds.[3][4]

Experimental Protocol: Two-Step Synthesis

This synthesis involves two main steps:

-

Esterification of 4-hydroxybenzoic acid.

-

Trifluoroethoxylation of the resulting ester, followed by hydrolysis.

Step 1: Esterification of 4-Hydroxybenzoic Acid

Objective: To protect the carboxylic acid functionality as an ester to prevent unwanted side reactions during the subsequent etherification step.

Materials:

-

4-Hydroxybenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzoic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to yield ethyl 4-hydroxybenzoate.

Step 2: Trifluoroethoxylation and Hydrolysis

Objective: To introduce the 2,2,2-trifluoroethoxy group at the para position and subsequently hydrolyze the ester to obtain the final product.

Materials:

-

Ethyl 4-hydroxybenzoate

-

2,2,2-Trifluoroethanol

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Sodium hydroxide

-

Hydrochloric acid

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate in anhydrous DMF.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add 2,2,2-trifluoroethanol to the mixture.

-

Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain ethyl 4-(2,2,2-trifluoroethoxy)benzoate.

-

For hydrolysis, dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

PART 4: Potential Applications in Drug Development

Benzoic acid and its derivatives are known to possess a wide range of biological activities and are crucial scaffolds in medicinal chemistry.[5] The introduction of a trifluoroethoxy group can enhance drug-like properties.

-

Metabolic Stability: The trifluoromethyl group is resistant to metabolic degradation, which can increase the half-life of a drug molecule.

-

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

-

Enzyme Inhibition: Fluorinated compounds are often used in the design of enzyme inhibitors. This compound could serve as a starting material for the synthesis of inhibitors for various enzymes implicated in disease.

-

Anti-inflammatory and Anticancer Agents: Benzoic acid derivatives have been explored for their potential as anti-inflammatory and anticancer agents.[5] The unique electronic properties of the trifluoroethoxy group could lead to novel compounds with enhanced activity. For instance, the related compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate in the synthesis of the anti-arrhythmic drug Flecainide and has been used to create potential anti-glioma agents.[6][7]

PART 5: Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the ethoxy group, and the acidic proton of the carboxylic acid.

-

¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon.

-

¹⁹F NMR will show a characteristic signal for the trifluoromethyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the carboxylic acid and the C-O-C of the ether.

-

Melting Point Analysis: To determine the purity of the crystalline product.

Conclusion

While this compound is not as extensively documented as some of its isomers, its synthesis is achievable through established chemical methodologies. Its unique combination of a carboxylic acid and a trifluoroethoxy group makes it a promising building block for the development of novel pharmaceuticals and advanced materials. The synthetic protocol and potential applications outlined in this guide provide a solid foundation for researchers to explore the potential of this and similar fluorinated compounds.

References

- PubChem. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid.

- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. [Link]

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]

- Processes for the preparation of fluorinated benzoic acids.

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. CAS Common Chemistry. [Link]

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

- Flecainide synthesis.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- Preparation of benzoic acid of high purity. National Institute of Standards and Technology. [Link]

- 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

- 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). apicule. [Link]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apicule.com [apicule.com]

A Comprehensive Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

This guide provides an in-depth technical overview of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, a key fluorinated building block in modern synthetic chemistry. With the CAS Number 35480-52-5 , this compound is of significant interest to researchers and professionals in drug discovery and materials science due to its unique electronic properties and its crucial role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] This document will delve into its chemical and physical characteristics, established synthetic methodologies, significant applications, and essential safety and handling protocols, offering a holistic view for the discerning scientist.

Core Compound Identity and Physicochemical Properties

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white crystalline solid.[5] The introduction of two trifluoroethoxy groups onto the benzoic acid scaffold profoundly influences its chemical properties, enhancing its stability and modulating its reactivity.[5] These fluorine-containing moieties are critical for tailoring the lipophilicity and metabolic stability of derivative compounds, a highly desirable attribute in medicinal chemistry.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 35480-52-5 | [1][2][3][4][6] |

| Molecular Formula | C₁₁H₈F₆O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 318.17 g/mol | [1][3][4][5][6] |

| IUPAC Name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | [2][4][7] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 121 - 125 °C | [5] |

| Boiling Point | 320.9 °C (Predicted) | [6] |

| Flash Point | 147.9 °C (Predicted) | [6] |

| SMILES | C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | [2][3] |

| InChIKey | YPGYLCZBZKRYQJ-UHFFFAOYSA-N | [1][2] |

Synthesis and Reaction Mechanisms

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst.[8][9]

One illustrative synthetic approach starts from 5-bromo-2-chlorobenzoic acid.[9] The process is initiated by forming the potassium trifluoroethoxide in situ, which then displaces the halogen atoms on the aromatic ring. The use of a copper(I) bromide catalyst is crucial for facilitating this double etherification.[9]

Illustrative Synthetic Protocol

The following is a representative laboratory-scale procedure:

-

To a reaction vessel containing tetrahydrofuran (THF) at room temperature, add potassium tert-butoxide with stirring.

-

Slowly add 2,2,2-trifluoroethanol dropwise, ensuring the temperature does not exceed 35 °C. This generates potassium 2,2,2-trifluoroethoxide in situ.

-

After the addition is complete, add 5-bromo-2-chlorobenzoic acid to the reaction mixture.

-

Introduce copper(I) bromide as a catalyst and heat the mixture to reflux.

-

Upon reaction completion, the crude product is worked up and can be purified by column chromatography followed by recrystallization from an ethanol/water mixture to yield the final product with high purity.[9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is its role as a key intermediate in the synthesis of Flecainide.[4][7] Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.

The synthesis of Flecainide from this benzoic acid derivative typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation with 2-(aminomethyl)piperidine or a related precursor.[10][11]

Flecainide Synthesis Pathway

Caption: Key transformation in the synthesis of Flecainide.

Beyond its role in Flecainide synthesis, this compound serves as a valuable building block for creating other complex fluorinated molecules.[4] Its derivatives have been investigated for other potential therapeutic applications, including as antiglioma agents.[12] The benzoic acid moiety itself is a common scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.[13][14] The trifluoroethoxy groups can enhance membrane permeability and resist metabolic degradation, making this a valuable motif for drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. It is classified as an irritant, causing skin and serious eye irritation.[2][15][16] It may also cause respiratory irritation.[2]

Hazard and Precautionary Information

| Hazard Statement | Description | GHS Code | Source(s) |

| Skin Irritation | Causes skin irritation | H315 | [2][17] |

| Eye Irritation | Causes serious eye irritation | H319 | [2][15][16] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [2] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.[16]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[17][18]

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[17][18]

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[18]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[17]

-

Hygiene: Wash hands thoroughly after handling.[15][16][17] Do not eat, drink, or smoke in the work area.[17]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15][16]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[15][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[15][16]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[15][16]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Recommended storage is at refrigerator temperatures (2-8°C) for long-term stability.[7]

Conclusion

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5) is more than just a chemical intermediate; it is an enabling tool for the development of advanced pharmaceutical agents. Its synthesis, while requiring precise control, is well-established, and its physicochemical properties, imparted by the dual trifluoroethoxy groups, make it an attractive building block for medicinal chemists. A thorough understanding of its chemistry, applications, and safety protocols is paramount for any researcher or drug development professional looking to leverage the unique advantages of fluorinated scaffolds in their work.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)benzoic acid.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Acmec Biochemical. (n.d.). 35480-52-5 [2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid].

- American Chemical Society. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega.

- Synquest Labs. (n.d.). 4-(Trifluoroacetyl)benzoic acid Safety Data Sheet.

- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

- Google Patents. (n.d.). GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.

- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

- PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid.

- ChemScene. (n.d.). 35480-52-5 | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

- CLEARSYNTH. (n.d.). 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid | CAS No. 35480-52-5.

- Biosynth. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5.

- MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- ChemicalBook. (2025). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5.

- BLDpharm. (n.d.). 35480-52-5|2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

- apicule. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5) API Intermediate Manufacturers.

- PubMed. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies.

- Preprints.org. (2023).

- Chem-Impex. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

Sources

- 1. 35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]- Acmec Biochemical [acmec.com.cn]

- 2. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. apicule.com [apicule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650 [biosynth.com]

- 7. clearsynth.com [clearsynth.com]

- 8. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 9. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 10. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 11. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 2,5-bis(2,2,2-Trifluoroethoxy)benzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development

Note to the Reader: This technical guide focuses on 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Initial searches for "4-(2,2,2-Trifluoroethoxy)benzoic acid" did not yield sufficient data for a comprehensive technical document, suggesting a possible typographical error in the original topic. Given the extensive documentation and industrial relevance of the 2,5-bis substituted isomer, particularly in pharmaceutical manufacturing, this guide has been developed to provide a thorough resource on this compound.

Executive Summary

This technical guide provides a comprehensive overview of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. The incorporation of trifluoroethoxy groups imparts unique chemical properties, such as enhanced thermal stability and lipophilicity, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This document details the physicochemical properties, established synthesis protocols, key applications, and essential safety and handling procedures for this versatile molecule.

Physicochemical Properties

2,5-bis(2,2,2-Trifluoroethoxy)benzoic acid is a white to off-white solid crystalline powder.[1][2] The dual trifluoroethoxy moieties are fundamental to its chemical character and utility in organic synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₈F₆O₄ | [2][3][4][5] |

| Molecular Weight | 318.17 g/mol | [3][4][5] |

| CAS Number | 35480-52-5 | [3][4][5][6] |

| IUPAC Name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | [5][7] |

| Melting Point | 121 - 125 °C | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Storage | Sealed in a dry environment at room temperature (long-term at 2-8°C) | [6][7] |

Synthesis Methodologies

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a critical process for its application in the pharmaceutical industry. A common and effective method involves a copper-catalyzed nucleophilic substitution reaction.

Copper-Catalyzed Synthesis from Halobenzoic Acid

This protocol outlines a robust method for the laboratory-scale synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, adapted from patented industrial processes.[1][8] The core of this synthesis is the reaction between a di-halogenated benzoic acid and 2,2,2-trifluoroethanol.

Workflow Diagram:

Caption: Synthesis workflow for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

Step-by-Step Protocol:

-

Preparation of Alkoxide: In a suitable reaction vessel, add tetrahydrofuran (THF) followed by potassium tert-butoxide under an inert atmosphere with stirring.[1]

-

Addition of Alcohol: Slowly add 2,2,2-trifluoroethanol dropwise to the mixture. It is crucial to control the temperature during this exothermic addition to not exceed 35°C.[1]

-

Addition of Acid and Catalyst: Once the alkoxide formation is complete, add 5-bromo-2-chlorobenzoic acid to the reaction mixture, followed by the addition of the copper(I) bromide catalyst.[1]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as TLC or HPLC. The reaction typically proceeds for several hours (e.g., 43 hours).[1]

-

Work-up: After completion, cool the reaction mixture and slowly pour it into dilute hydrochloric acid. This step protonates the carboxylate and precipitates the product.[1]

-

Isolation: The precipitated solid is collected by filtration and washed with water to remove inorganic salts.[1]

-

Purification: The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield the final product with high purity (>98%).[1]

Applications in Drug Development

The primary application of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in the pharmaceutical sector is as a key starting material for the synthesis of Flecainide.

Intermediate for Flecainide Synthesis

Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. The synthesis of Flecainide involves the conversion of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid into an amide with 2-(aminomethyl)piperidine.

Synthetic Pathway Overview:

Caption: Key steps in the synthesis of Flecainide.

The benzoic acid is first converted to its methyl ester, which then undergoes amidation.[9] This pathway highlights the importance of the title compound as a foundational building block for this API.

Research into Novel Therapeutics

Beyond its role in Flecainide synthesis, the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety is being explored in medicinal chemistry for the development of new therapeutic agents. Recent studies have investigated its use in synthesizing 1,3-thiazolidin-4-one derivatives as potential inhibitors of AURKA and VEGFR-2, which are targets in antiglioma (brain tumor) therapy.[10] This research leverages the structural features of the benzoic acid derivative to design novel anticancer compounds.[10]

Safety and Handling

Proper handling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is essential in a laboratory or manufacturing setting. Based on available safety data sheets, the compound presents the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[6][11]

Conclusion

2,5-bis(2,2,2-Trifluoroethoxy)benzoic acid is a specialty chemical with significant value, primarily as a non-negotiable precursor in the synthesis of the antiarrhythmic drug Flecainide. Its synthesis, while requiring careful control of reaction conditions, is well-established. The unique properties conferred by its fluorinated ethoxy groups continue to make it a subject of interest in the design of novel therapeutic agents, particularly in oncology. Strict adherence to safety protocols is mandatory when handling this compound to mitigate risks of irritation.

References

- Pharmaffiliates. 4-Methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid.

- BLDpharm. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5.

- ChemScene. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5.

- Acmec Biochemical. 35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid].

- Fisher Scientific.

- MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- ChemicalBook. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid Chemical Properties,Uses,Production.

- Chem-Impex. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

- ACS Publications. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023-11-10).

- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

- ChemicalBook. Flecainide synthesis.

- PubChem. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid.

- Biosynth. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 | FB18650.

- CLEARSYNTH. 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid.

- TCI Chemicals. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | 35480-52-5.

Sources

- 1. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. 35480-52-5[2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid]- Acmec Biochemical [acmec.com.cn]

- 5. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 35480-52-5|2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 7. clearsynth.com [clearsynth.com]

- 8. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 9. Flecainide synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,2,2-Trifluoroethoxy)benzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2,2,2-Trifluoroethoxy)benzoic acid (CAS No. 3940-97-8). As a key fluorinated building block, its characteristics are of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes predicted data with fundamental chemical principles to offer insights into its molecular structure, acidity, lipophilicity, and solubility. Standard experimental protocols for the definitive determination of these properties are detailed, providing a framework for practical laboratory validation. This guide is intended for scientists and drug development professionals seeking to leverage this compound in synthetic applications.

Introduction: The Strategic Role of the Trifluoroethoxy Moiety

In modern drug discovery and materials science, the selective incorporation of fluorine-containing groups is a powerful strategy to modulate a molecule's properties. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is particularly valuable. Its strong electron-withdrawing nature, conferred by the three fluorine atoms, can significantly alter the electronic environment of a molecule. This influences key parameters such as metabolic stability, receptor binding affinity, and acidity. Furthermore, this group can enhance lipophilicity, a critical factor for membrane permeability. This compound serves as a versatile scaffold, presenting this influential group on an aromatic carboxylic acid platform, making a thorough understanding of its fundamental physicochemical properties essential for its rational application in the design of novel chemical entities.

Core Physicochemical Properties

A compound's behavior in chemical and biological systems is dictated by its physicochemical profile. While experimental data for this compound is not extensively reported in public literature, high-quality computational predictions, grounded in established chemical theory, provide a robust foundation for its characterization.

Molecular and Structural Data

The foundational identifiers and structural details for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 3940-97-8 | PubChem |

| Molecular Formula | C₉H₇F₃O₃ | PubChem |

| Molecular Weight | 220.15 g/mol | PubChem |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OCC(F)(F)F | PubChem |

| InChI | InChI=1S/C9H7F3O3/c10-9(11,12)7-15-6-3-1-5(8(13)14)2-4-6/h1-4,7H2,(H,13,14) | PubChem |

Predicted Physical and Chemical Properties

The following table outlines key physicochemical parameters as predicted by computational models. For context, these are compared against the experimentally determined values for the parent compound, benzoic acid.

| Property | Predicted Value for this compound | Experimental Value for Benzoic Acid (for comparison) | Causality of the -OCH₂CF₃ Group |

| Boiling Point | 321.4±35.0 °C (at 760 mmHg) | 249 °C | The larger, more polarizable substituent increases intermolecular forces, raising the boiling point. |

| pKa | 3.99±0.10 | 4.20[1] | The potent electron-withdrawing inductive effect of the -OCH₂CF₃ group stabilizes the carboxylate anion, increasing acidity (lowering pKa)[1][2]. |

| LogP | 2.87 | 1.87 | The fluorinated alkyl chain significantly increases lipophilicity compared to a simple hydrogen atom. |

| Water Solubility | 1.12 g/L at 25°C | 3.4 g/L at 25°C | The increased lipophilicity and larger molecular size reduce solubility in water despite the potential for hydrogen bonding. |

Experimental Determination of Key Parameters

To validate and build upon predicted data, rigorous experimental work is necessary. The following sections detail standard, self-validating protocols for the determination of the primary physicochemical properties of aromatic carboxylic acids.

Melting Point Determination

Principle: The melting point is a fundamental indicator of a substance's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range[2].

Methodology (Capillary Method):

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially, then slow to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.

pKa Determination via Potentiometric Titration

Principle: The acid dissociation constant (pKa) quantifies the strength of an acid in solution. Potentiometric titration, which measures the change in pH as a function of added titrant, is a highly accurate method to determine the pKa. The pKa corresponds to the pH at which the acid is exactly 50% dissociated.

Experimental Workflow:

Caption: Workflow for pKa determination using potentiometric titration.

Lipophilicity (LogP) Determination via Shake-Flask Method

Principle: The partition coefficient (P) measures a compound's equilibrium distribution between two immiscible liquids, typically n-octanol and water. Its logarithm, LogP, is a critical parameter for predicting a drug's absorption and membrane permeability. The shake-flask method is the traditional and most reliable technique for its direct measurement.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa to ensure the acid is in its neutral form) with n-octanol by shaking them together and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the saturated n-octanol.

-

Partitioning: Combine a known volume of the n-octanol stock solution with a known volume of the saturated aqueous buffer in a vessel.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log([Concentration in n-octanol] / [Concentration in aqueous phase]).

Structural Contributions to Lipophilicity:

Caption: The influence of key functional groups on the overall lipophilicity.

Spectroscopic and Analytical Characterization (Expected)

Structural confirmation and purity assessment would rely on standard spectroscopic techniques.

-

¹H NMR: The spectrum should show two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A quartet would be expected for the methylene (-CH₂-) protons, split by the three adjacent fluorine atoms. A broad singlet for the carboxylic acid proton would also be present.

-

¹³C NMR: Unique signals for all nine carbon atoms are expected. The trifluoromethyl carbon would show a characteristic quartet due to one-bond C-F coupling.

-

¹⁹F NMR: A single triplet signal is expected, corresponding to the three equivalent fluorine atoms being coupled to the two adjacent methylene protons.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1000-1350 cm⁻¹), and C-O ether stretches.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be readily identifiable at m/z 220.03, confirming the molecular weight.

Conclusion

This compound is a valuable synthetic intermediate whose properties are significantly modulated by its fluorinated substituent. The strong inductive effect of the trifluoroethoxy group increases its acidity relative to benzoic acid, while also substantially increasing its lipophilicity. These characteristics make it an attractive building block for creating molecules with enhanced metabolic stability and membrane permeability. The predictive data and experimental frameworks provided in this guide offer a solid basis for the informed application of this compound in advanced chemical research.

References

- NC State University Libraries (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Filo. (2025). The pKa values of acetic acid, benzoic acid and trifluoroacetic...

Sources

A Technical Guide to the ¹H NMR Spectral Analysis of 4-(2,2,2-Trifluoroethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For drug development professionals and researchers, ¹H NMR is a cornerstone for verifying chemical structures, assessing purity, and understanding molecular conformations. This guide provides an in-depth technical analysis of the proton (¹H) NMR spectrum of 4-(2,2,2-Trifluoroethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science.

While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, this document presents a detailed predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This predictive approach serves as a robust framework for interpreting an actual spectrum and highlights the chemical reasoning behind spectral assignments.

The analysis will dissect the three key proton environments within the molecule: the aromatic protons of the para-substituted benzene ring, the methylene protons of the trifluoroethoxy group, and the acidic proton of the carboxylic acid.

Structural Analysis and Predicted ¹H NMR Spectrum

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring, which simplifies the aromatic region. We anticipate three distinct signals corresponding to the three unique proton environments.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~8.05 | Doublet (d) | JHH ≈ 8.8 Hz | 2H |

| H-3, H-5 | ~7.05 | Doublet (d) | JHH ≈ 8.8 Hz | 2H |

| -OCH₂CF₃ | ~4.45 | Quartet (q) | ³JHF ≈ 8.0 Hz | 2H |

| -COOH | >11.0 | Broad Singlet (br s) | N/A | 1H |

Mechanistic Interpretation of Spectral Features

-

The Aromatic Region (H-2, H-6, H-3, H-5): The para-substitution pattern on the benzene ring creates an AA'BB' spin system. Protons H-2 and H-6 are chemically equivalent, as are protons H-3 and H-5.

-

Causality: The carboxylic acid group (-COOH) is strongly electron-withdrawing, which significantly deshields the adjacent ortho protons (H-2, H-6).[2] This effect causes their signal to appear far downfield, predicted around 8.05 ppm. In contrast, the trifluoroethoxy group (-OCH₂CF₃) is an electron-donating group through its oxygen atom, which shields the adjacent ortho protons (H-3, H-5). Their signal is therefore expected to appear further upfield, around 7.05 ppm.

-

Splitting Pattern: The H-2/H-6 protons are coupled only to the H-3/H-5 protons, resulting in a doublet. Similarly, the H-3/H-5 protons are split by H-2/H-6, also appearing as a doublet. This gives rise to a characteristic two-doublet pattern for a para-substituted benzene ring.

-

-

The Trifluoroethoxy Group (-OCH₂CF₃):

-

Causality: The methylene protons (-OCH₂-) are adjacent to a highly electronegative oxygen atom, which shifts their signal downfield into the ~3.5-5.5 ppm range.[3]

-

Splitting Pattern: The key feature of this signal is its multiplicity. The two methylene protons are coupled to the three fluorine atoms on the adjacent carbon. According to the n+1 rule for coupling to spin-½ nuclei, the signal is split into a quartet (n=3 for F, 3+1=4). The coupling constant for this interaction, ³JHF, is typically in the range of 6-12 Hz.[4] This quartet is a definitive signature of the -CH₂CF₃ moiety.

-

-

The Carboxylic Acid Proton (-COOH):

-

Causality: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[5] Its signal is expected to appear very far downfield, typically above 11 ppm, and is often broad due to chemical exchange with trace amounts of water in the solvent.

-

Below is a diagram illustrating the molecular structure and the assignment of the proton signals.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field over time.

-

Shimming: The magnetic field is homogenized ("shimmed") across the sample volume to ensure sharp, well-resolved peaks. This is a critical step for obtaining high-quality data.

-

Acquisition: A standard proton experiment is run. Key parameters include the number of scans (typically 8 to 16 for sufficient signal-to-noise), a spectral width covering the expected range of proton signals (e.g., -1 to 13 ppm), and a relaxation delay to allow for accurate integration.

-

Data Processing

-

Objective: To convert the raw data (Free Induction Decay) into an interpretable spectrum.

-

Procedure:

-

Fourier Transform: The raw time-domain signal is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal. The integrals should correspond to a whole-number ratio (e.g., 2:2:2:1).

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each providing specific structural information. The aromatic region's two-doublet pattern confirms the para-substitution, while the characteristic quartet for the methylene protons serves as a clear indicator of the trifluoroethoxy group. The far downfield, broad singlet of the carboxylic acid proton completes the spectral picture. This detailed, predictive analysis, grounded in fundamental NMR principles, provides researchers with a robust guide for the successful identification and characterization of this molecule.

References

- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

- Cavasotto, C. N., & Aucar, G. A. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

- Royal Society of Chemistry. (n.d.).

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

- University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

- PubChem. (n.d.). 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. [Link]

- University of Calgary. (n.d.). NMR Chemical Shifts. [Link]

- ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

- Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. [Link]

- Global Substance Registration System. (n.d.). 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID. [Link]

- PubChem. (n.d.). 2-(2,2,2-Trifluoroethoxy)benzoic acid. [Link]

- SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]

- FDA. (n.d.). 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID. [Link]

Sources

- 1. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR spectrum [chemicalbook.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(2,2,2-Trifluoroethoxy)benzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as a powerful tool for providing unambiguous insights into the carbon framework of a molecule.[1] This guide offers a comprehensive exploration of the ¹³C NMR chemical shifts of 4-(2,2,2-trifluoroethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoroethoxy substituent.

This document is designed for researchers, scientists, and drug development professionals, providing not only a detailed analysis of the predicted ¹³C NMR spectrum but also the underlying principles and practical methodologies for its acquisition and interpretation. We will delve into the substituent effects of the carboxylic acid and the trifluoroethoxy groups on the benzene ring, the characteristic coupling patterns introduced by the fluorine atoms, and advanced NMR techniques that can be employed for complete spectral assignment.

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound is characterized by a para-substituted benzene ring bearing a carboxylic acid group and a 2,2,2-trifluoroethoxy group. This substitution pattern results in a molecule with a C₂ axis of symmetry, which dictates the number of unique carbon environments.

Due to this symmetry, the nine carbon atoms of the molecule will give rise to seven distinct signals in the ¹³C NMR spectrum:

-

Four signals for the aromatic carbons.

-

One signal for the carboxylic acid carbon.

-

Two signals for the carbons of the trifluoroethoxy group.

The presence of the fluorine atoms will introduce characteristic splitting patterns (coupling) in the signals of the adjacent carbon atoms, providing valuable structural information.[1]

Diagram of Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Analysis of Substituent Effects and Chemical Shift Prediction

The chemical shift of each carbon atom in this compound is influenced by the electronic effects of both the carboxylic acid and the trifluoroethoxy substituents.

-

Carboxylic Acid Group (-COOH): This group is electron-withdrawing through both inductive and resonance effects.[2] It will deshield the attached carbon (C1) and influence the chemical shifts of the other aromatic carbons.

-

Trifluoroethoxy Group (-OCH₂CF₃): The oxygen atom is electron-donating through resonance, which would tend to shield the ortho (C3/C5) and para (C1) positions. However, the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect (-I effect), which is transmitted through the ethoxy chain and the ether linkage to the aromatic ring. This inductive effect will have a significant deshielding influence.

Based on the analysis of substituent effects and comparison with experimental data for analogous compounds such as benzoic acid, 4-ethoxybenzoic acid, and 4-(trifluoromethyl)benzoic acid, the predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |

| C7 (-COOH) | ~170-175 | Singlet | Typical range for a carboxylic acid carbon.[3] |

| C4 | ~160-165 | Singlet | Attached to the electron-donating oxygen, but deshielded by the inductive effect of the CF₃ group. |

| C1 | ~125-130 | Singlet | The ipso-carbon attached to the electron-withdrawing carboxylic acid group. |

| C2/C6 | ~130-135 | Singlet | Ortho to the carboxylic acid group, experiencing its electron-withdrawing effect. |

| C3/C5 | ~115-120 | Singlet | Ortho to the trifluoroethoxy group, experiencing a combination of the oxygen's donating and the CF₃'s withdrawing effects. |

| C8 (-OCH₂-) | ~65-70 | Quartet (²JC-F) | Methylene carbon adjacent to the CF₃ group, showing coupling to the three fluorine atoms. |

| C9 (-CF₃) | ~120-125 | Quartet (¹JC-F) | Trifluoromethyl carbon with a large one-bond coupling to the three fluorine atoms.[1] |

Experimental Protocol for ¹³C NMR Data Acquisition

To experimentally validate the predicted chemical shifts, a standard ¹³C NMR experiment should be performed. The following protocol outlines the necessary steps for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[4][5]

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton if ¹H NMR is also being acquired.

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6][7]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

Diagram of Sample Preparation Workflow

Caption: Standard workflow for preparing a sample for ¹³C NMR analysis.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 or 500 MHz NMR spectrometer.

-

Instrument Tuning: Tune the NMR probe to the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals.

-

Pulse Sequence: Utilize a standard single-pulse experiment with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[6]

-

Advanced NMR Techniques for Spectral Assignment

For an unambiguous assignment of all carbon signals, especially the closely spaced aromatic signals, advanced NMR experiments are invaluable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[3][8] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH carbons. Quaternary carbons are absent in all DEPT spectra.

-

2D NMR Spectroscopy (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons, providing definitive assignment of the protonated carbons.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[10]

-

Diagram of Advanced NMR Workflow for Structural Elucidation

Caption: Integrated workflow using advanced NMR techniques for complete structural assignment.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the interplay of substituent effects and the characteristic C-F coupling patterns, a detailed prediction of the chemical shifts can be made. This guide has provided a framework for both predicting and experimentally verifying these chemical shifts, from sample preparation to the application of advanced NMR techniques. The methodologies and interpretations presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of this and related fluorinated compounds, ultimately aiding in the advancement of drug discovery and materials science.

References

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.

- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Calgary. (n.d.). C NMR Spectroscopy.

- Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov.

- University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Indian Academy of Sciences. (n.d.). Proton and fluorine NMR spectra of fluorobenzene.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

- JEOL. (2020, March 6). Structure Elucidation of Fluorinated Compounds by NMR.

- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- University of Arizona. (n.d.). NMR Sample Requirements and Preparation.

- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- ACS Publications. (2023, November 10). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies.

Sources

- 1. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Infrared spectroscopy of 4-(2,2,2-Trifluoroethoxy)benzoic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(2,2,2-Trifluoroethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the foundational principles, experimental protocols, and in-depth spectral interpretation required for the robust characterization of this fluorinated aromatic carboxylic acid. The guide emphasizes the causal relationships behind methodological choices, ensuring a self-validating approach to data acquisition and analysis. We will dissect the molecule's vibrational signatures, from the characteristic broad O-H stretch of the carboxylic acid dimer to the intense and structurally diagnostic C-F vibrations of the trifluoroethoxy group.

Introduction: The Significance of Structural Verification